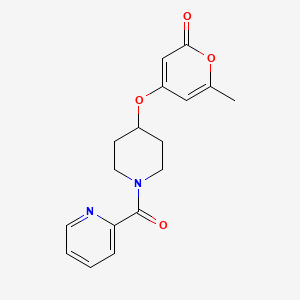

![molecular formula C22H18FN3O2 B2661441 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide CAS No. 850930-97-1](/img/structure/B2661441.png)

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

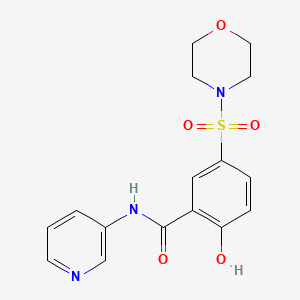

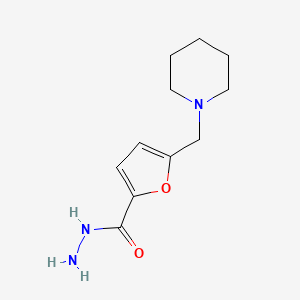

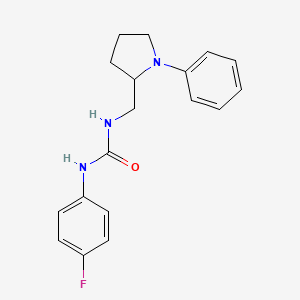

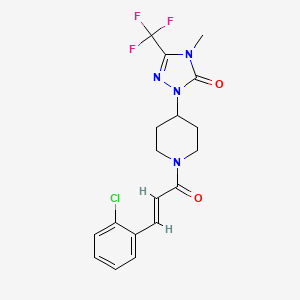

The compound “N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide” is a chemical compound with a molecular weight of 241.27 . It is a powder at room temperature . The compound has been shown to have several biochemical and physiological effects.

Synthesis Analysis

The synthesis of this compound involves several steps, including the reaction of 2-fluoroaniline with 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, followed by the addition of benzoyl chloride. A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis

The compound has a complex molecular structure. The InChI code for the compound is 1S/C14H12FN3/c1-9-6-7-18-12(8-9)17-13(14(18)16)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3 .Chemical Reactions Analysis

The compound is involved in a series of chemical reactions during its synthesis. The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Physical and Chemical Properties Analysis

The compound has a molecular weight of 241.27 . It is a powder at room temperature .Applications De Recherche Scientifique

Radiolabelled Ligands for Imaging

One significant application of compounds related to N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is in medical imaging. The development of [11C]L-159,884, a potent and selective ligand for angiotensin II AT1 receptor imaging, is an example. These ligands are useful in positron emission tomography (PET) and other imaging techniques to study receptor distribution and function in the body (Hamill et al., 1996).

Breast Cancer Chemotherapy

Compounds with a structure similar to this compound have been studied for their potential in breast cancer chemotherapy. For instance, selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, indicating their potential as antiproliferative agents for cancer treatment (Almeida et al., 2018).

Neurotransmitter Receptor Studies

Another research application is in the study of neurotransmitter receptors. Novel radioligands for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain have been developed, which are vital for understanding the role of these receptors in various neurological conditions (Fujinaga et al., 2012).

Fluorescent Properties for Biomarkers

These compounds also exhibit fluorescent properties, making them useful as biomarkers and photochemical sensors. The study of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, for example, has provided insights into how substituents in these molecules can enhance fluorescence intensity, useful in various analytical applications (Velázquez-Olvera et al., 2012).

Antagonists for Serotonergic Neurotransmission

These compounds are also being studied as antagonists for serotonergic neurotransmission, which is crucial in psychiatric and neurological disorders. Research has been conducted on [18F]p-MPPF, a 5-HT1A antagonist, to understand better the serotonergic system in the brain (Plenevaux et al., 2000).

Anticancer Applications

These compounds also show potential in cancer therapy. For instance, the discovery of potent c-MET inhibitors with new scaffolds, including derivatives of 3-methoxy-N-phenylbenzamide, demonstrates their potential in treating various cancers (Jiang et al., 2016).

Antimycobacterial Properties

Compounds structurally related to this compound have been evaluated for their antimycobacterial properties, providing insights into new treatments for tuberculosis and related diseases (Richter et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O2/c1-14-11-12-26-19(13-14)24-20(15-3-7-17(23)8-4-15)21(26)25-22(27)16-5-9-18(28-2)10-6-16/h3-13H,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTPNDSGJFWVAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one](/img/structure/B2661366.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2661370.png)

![(3E)-2-{6-[(2E)-1-cyano-2-(methoxyimino)ethyl]pyridazin-3-yl}-3-(methoxyimino)propanenitrile](/img/structure/B2661372.png)

![1-[(4-methylphenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2661378.png)